REACTION_CXSMILES
|
[CH:1]1([N:6]2[C:11](=[O:12])[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)=[CH:9][C:8]([C:19]([O:21]C)=[O:20])=[CH:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Li+].CO.OS(O)(=O)=O>O>[CH:1]1([N:6]2[C:11](=[O:12])[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)=[CH:9][C:8]([C:19]([OH:21])=[O:20])=[CH:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
pyridone
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1C=C(C=C(C1=O)C1=NC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3×20% IPA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
CHCl3 and the combined organic fractions were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C=C(C=C(C1=O)C1=NC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |